4-n-Butyl-3',4'-dichlorobenzophenone

Description

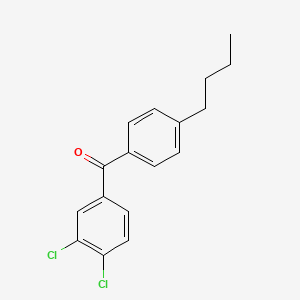

4-$n$-Butyl-3',4'-dichlorobenzophenone (C${17}$H${16}$Cl$_2$O) is a benzophenone derivative featuring a linear $n$-butyl group at the 4-position of one phenyl ring and chlorine substituents at the 3' and 4' positions of the adjacent phenyl ring. Its structural framework combines lipophilic ($n$-butyl) and electron-withdrawing (chlorine) groups, making it relevant in applications such as polymer additives, UV stabilizers, or intermediates in organic synthesis .

Properties

IUPAC Name |

(4-butylphenyl)-(3,4-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O/c1-2-3-4-12-5-7-13(8-6-12)17(20)14-9-10-15(18)16(19)11-14/h5-11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZCNZSQWZEZMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373806 | |

| Record name | 4-n-Butyl-3',4'-dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-30-9 | |

| Record name | (4-Butylphenyl)(3,4-dichlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844885-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-n-Butyl-3',4'-dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Butyl-3’,4’-dichlorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-n-butylbenzoyl chloride with 3,4-dichlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted in an anhydrous environment to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 4-n-Butyl-3’,4’-dichlorobenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the stoichiometry of the reactants. The product is then purified through recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-n-Butyl-3’,4’-dichlorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenones with various functional groups.

Scientific Research Applications

4-n-Butyl-3’,4’-dichlorobenzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 4-n-Butyl-3’,4’-dichlorobenzophenone involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Isomerism: $n$-Butyl vs. $tert$-Butyl

The compound 4-$tert$-Butyl-3',4'-dichlorobenzophenone (C${17}$H${16}$Cl$_2$O) is a structural isomer of the target molecule, differing only in the branching of the butyl group.

- Lipophilicity: The linear $n$-butyl chain enhances lipophilicity compared to the branched $tert$-butyl group, which may influence solubility in nonpolar matrices (e.g., polymers or lipid-rich environments) .

Positional Isomerism: Chlorine Substitution Patterns

4-$n$-Butyl-3',5'-Dichlorobenzophenone

This positional isomer substitutes chlorines at the 3' and 5' positions instead of 3' and 4'.

- Electronic Effects : The meta (3',5') chlorine arrangement reduces conjugation compared to the ortho (3',4') configuration, altering electronic properties such as UV absorption maxima .

- Symmetry: The para-substituted 4,4'-dichlorobenzophenone (CAS 611-99-4) exhibits higher symmetry, which may enhance crystallinity and thermal stability compared to asymmetrical derivatives .

4,4'-Dichlorobenzophenone

A simpler analogue lacking the $n$-butyl group:

- Molecular Weight: Lower molecular weight (C${13}$H$8$Cl$2$O vs.

- Degradation Products: Both 4,4'-dichlorobenzophenone and its hydroxylated derivatives (e.g., 3-OH-$p,p'$-DCBP) are persistent environmental metabolites of DDT, with demonstrated bioaccumulation in aquatic organisms .

Functional Group Modifications

Ethylenedioxy Derivatives

Compounds like 3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone (CAS 543708-66-3) incorporate a cyclic ether moiety:

- Stability: The ethylenedioxy group enhances resistance to oxidative degradation compared to unmodified benzophenones .

- Applications : Such derivatives are explored in specialty chemicals requiring rigid, planar structures for electronic or photochemical applications .

Hydroxylated Analogues

3-Hydroxy-4,4'-dichlorobenzophenone (3-OH-$p,p'$-DCBP) is a metabolite of dichlorobenzophenones:

Key Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Substituents | Key Properties |

|---|---|---|---|

| 4-$n$-Butyl-3',4'-dichlorobenzophenone | C${17}$H${16}$Cl$_2$O | 4-$n$-butyl, 3',4'-Cl | High lipophilicity, UV absorption |

| 4-$tert$-Butyl-3',4'-dichlorobenzophenone | C${17}$H${16}$Cl$_2$O | 4-$tert$-butyl, 3',4'-Cl | Steric hindrance, lower reactivity |

| 4,4'-Dichlorobenzophenone | C${13}$H$8$Cl$_2$O | 4,4'-Cl | Environmental persistence, bioaccumulation |

| 3-OH-$p,p'$-DCBP | C${13}$H$8$Cl$2$O$2$ | 4,4'-Cl, 3-OH | Increased solubility, metabolic intermediate |

Table 2: Environmental and Toxicological Data

Biological Activity

4-n-Butyl-3',4'-dichlorobenzophenone (BDCB) is a synthetic organic compound that has garnered interest for its potential biological activities. This compound is primarily studied for its interactions with biological molecules, its pharmacological effects, and its applications in various fields, including medicine and industrial chemistry. This article aims to provide a comprehensive overview of the biological activity of BDCB, supported by relevant research findings and data.

BDCB is synthesized through the Friedel-Crafts acylation reaction, where 4-n-butylbenzoyl chloride reacts with 3,4-dichlorobenzene in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions are optimized for high yield and purity, making it suitable for further biological studies.

The biological activity of BDCB is influenced by its ability to interact with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the biological system being studied. For instance, BDCB has been shown to influence cell signaling pathways, gene expression, and cellular metabolism.

Anticancer Activity

Research has indicated that BDCB exhibits potential anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and altering cell cycle progression. The compound's mechanism involves the modulation of signaling pathways such as MAPK/ERK, which are crucial for cell growth and differentiation.

Endocrine Disruption Potential

There is ongoing research into the endocrine-disrupting potential of BDCB. Similar compounds have shown varying degrees of estrogen receptor activation in vitro, suggesting that BDCB may also interact with hormonal pathways. Studies have indicated that the compound could potentially influence reproductive health by altering hormone levels or receptor activity .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of BDCB. In animal models, doses at or below 100 mg/kg have not shown significant adverse effects, while higher doses resulted in liver pathology and gastrointestinal irritation. These findings underscore the importance of dosage in determining the compound's safety and biological effects .

Case Studies

Case Study 1: Anticancer Effects

A study investigated the effects of BDCB on human breast cancer cell lines (MCF-7). Results showed that treatment with BDCB led to a significant reduction in cell viability and increased apoptosis rates compared to control groups. The study concluded that BDCB could be a candidate for further development as an anticancer agent.

Case Study 2: Endocrine Disruption

In a study assessing various parabens' endocrine-disrupting activities, BDCB was included due to its structural similarities. The results indicated that while it exhibited some binding affinity to estrogen receptors, its potency was lower than that of other parabens like butyl paraben. This suggests a need for further investigation into its long-term effects on endocrine systems .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.